molecular formula C13H15ClO3 B2812312 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde CAS No. 692284-10-9

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde

Cat. No. B2812312
CAS RN: 692284-10-9
M. Wt: 254.71
InChI Key: SJQWNHTYNOZYND-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde, also known as CPOM aldehyde, is a chemical compound that has been widely used in scientific research. This compound is a derivative of vanillin, an organic compound commonly found in vanilla beans. CPOM aldehyde has been studied extensively for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives and Antioxidant Activity : A study conducted by Rijal, Haryadi, and Anwar (2022) involved the synthesis of various halogenated benzaldehydes, including derivatives similar to 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde, and their evaluation as antioxidants. They found that these compounds displayed varying degrees of antioxidant activity, as determined by the DPPH method (Rijal, Haryadi, & Anwar, 2022).

Chemical Properties and Analysis

  • Solubility and Activity Coefficients : Research by Larachi et al. (2000) on closely related compounds, like 5-chloro-4-hydroxy-3-methoxybenzaldehyde, provided data on solubility and infinite dilution activity coefficients in water across various temperatures. This kind of data is essential for understanding the physical and chemical properties of similar compounds (Larachi et al., 2000).

Structural Insights

  • Structural Characterization of Derivatives : Huang and Wu (2010) described the structural aspects of a compound synthesized from 4-methoxybenzaldehyde, which shares a similar methoxybenzaldehyde structure. Understanding the molecular geometry and intermolecular interactions in such compounds provides insights into their potential applications in various fields (Huang & Wu, 2010).

Applications in Organic Synthesis

  • Role in Organic Synthesis : A study by Tandon et al. (2006) on the oxidation of aromatic aldehydes, including methoxybenzaldehydes, revealed insights into their reactivity and potential applications in organic synthesis. Such studies are crucial for exploring the roles of these compounds in the synthesis of more complex molecules (Tandon, Baboo, Singh, & Gayatri, 2006).

Medicinal Chemistry and Biological Activity

  • Antibacterial and Antifungal Activities : He and Xue (2021) synthesized hydrazone compounds derived from 3-methoxybenzaldehyde and assessed their antibacterial and antifungal activities. Such studies highlight the potential of methoxybenzaldehyde derivatives in medicinal chemistry, especially in the development of new antimicrobial agents (He & Xue, 2021).

properties

IUPAC Name

2-chloro-4-cyclopentyloxy-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-16-12-6-9(8-15)11(14)7-13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQWNHTYNOZYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde

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